1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further substituted with a methylamine group. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making such compounds of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and N-methylpiperidine.
Nucleophilic Substitution: The 3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with N-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as nitrating agents or halogenating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Functionalized aromatic compounds with various substituents on the benzyl ring.
Scientific Research Applications
1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring and methylamine group contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorobenzyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
3-Fluorobenzyl chloride: A precursor in the synthesis of 1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine.
N-methylpiperidine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the combination of the fluorobenzyl group and the piperidine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C13H19FN2 |
---|---|
Molecular Weight |
222.30 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C13H19FN2/c1-15-13-5-7-16(8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 |
InChI Key |
NTSSFQBKYXOOFD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.